molecular formula C24H18FN3O4S2 B11679554 2-{[3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(1,3-benzodioxol-5-YL)acetamide

2-{[3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(1,3-benzodioxol-5-YL)acetamide

Cat. No.: B11679554
M. Wt: 495.5 g/mol
InChI Key: CHBKEUWDXSYZJK-UHFFFAOYSA-N
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Description

2-{[3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(1,3-benzodioxol-5-YL)acetamide is a complex organic compound that features a unique combination of thienopyrimidine and benzodioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(1,3-benzodioxol-5-YL)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the allyl and fluorophenyl groups. The final step involves the attachment of the benzodioxole moiety through a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(1,3-benzodioxol-5-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(1,3-benzodioxol-5-YL)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Allyl-5-(4-fluorophenyl)-2-{[2-oxo-2-(4-phenoxyphenyl)ethyl]sulfanyl}thieno[2,3-D]pyrimidin-4(3H)-one
  • 2-[(3-Allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide

Uniqueness

What sets 2-{[3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(1,3-benzodioxol-5-YL)acetamide apart from similar compounds is its specific combination of functional groups and structural features. The presence of the allyl, fluorophenyl, and benzodioxole moieties, along with the thienopyrimidine core, gives it unique chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C24H18FN3O4S2

Molecular Weight

495.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H18FN3O4S2/c1-2-9-28-23(30)21-17(14-3-5-15(25)6-4-14)11-33-22(21)27-24(28)34-12-20(29)26-16-7-8-18-19(10-16)32-13-31-18/h2-8,10-11H,1,9,12-13H2,(H,26,29)

InChI Key

CHBKEUWDXSYZJK-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC4=C(C=C3)OCO4)SC=C2C5=CC=C(C=C5)F

Origin of Product

United States

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